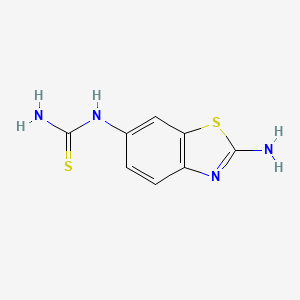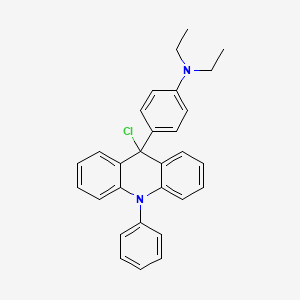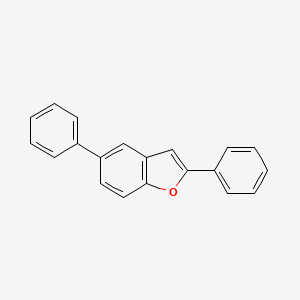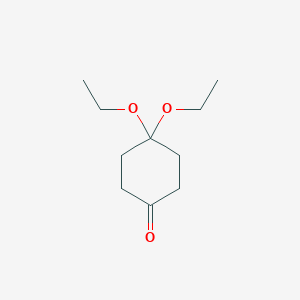
Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which is conjugated with an acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde and ethyl acrylate.
Reaction Conditions: A base such as potassium carbonate is used to deprotonate the ethyl acrylate, forming an enolate ion.
Condensation Reaction: The enolate ion then undergoes a condensation reaction with 4-bromo-3-fluorobenzaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the double bond in the acrylate moiety, converting it into a saturated ester.
Substitution: The bromo substituent on the phenyl ring can be
Propriétés
Numéro CAS |
923266-16-4 |
|---|---|
Formule moléculaire |
C11H10BrFO2 |
Poids moléculaire |
273.10 g/mol |
Nom IUPAC |
ethyl 3-(4-bromo-3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3 |
Clé InChI |
RVIHRBSFAPPZQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8720256.png)
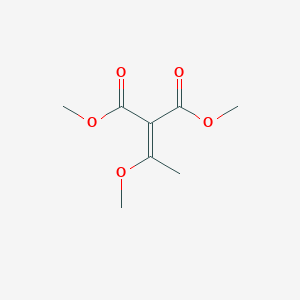
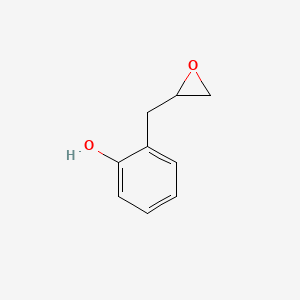
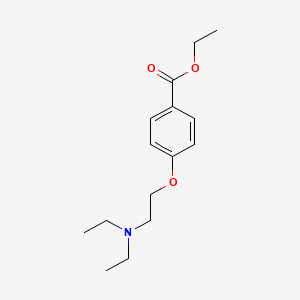
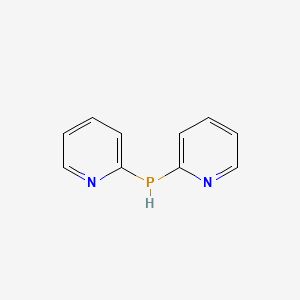
![2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)acetaldehyde](/img/structure/B8720290.png)
![3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B8720298.png)
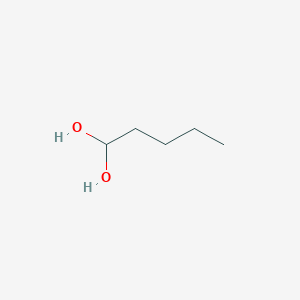
![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)
